2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione

Keto-enol tautomerism Physical organic chemistry β-Diketone reactivity

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione (CAS 650602-49-6, MF C₁₃H₁₅FO₂, MW 222.25 g/mol) belongs to the β-diketone class, specifically a 2-fluoro-1,3-dicarbonyl compound bearing a phenyl group at C-1 and a tert-butyl group at C-4. It serves as a synthetic intermediate for ring-fluorinated heterocycles such as pyrazoles and isoxazoles , and as a precursor to fluorinated metal β-diketonate complexes with potential applications in catalysis and materials science.

Molecular Formula C13H15FO2
Molecular Weight 222.25 g/mol
CAS No. 650602-49-6
Cat. No. B12591064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione
CAS650602-49-6
Molecular FormulaC13H15FO2
Molecular Weight222.25 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)F
InChIInChI=1S/C13H15FO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3
InChIKeyKPIJPPVFHZHWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione (CAS 650602-49-6): A Fluorinated β-Diketone for Heterocycle Synthesis and Ligand Design


2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione (CAS 650602-49-6, MF C₁₃H₁₅FO₂, MW 222.25 g/mol) [1] belongs to the β-diketone class, specifically a 2-fluoro-1,3-dicarbonyl compound bearing a phenyl group at C-1 and a tert-butyl group at C-4. It serves as a synthetic intermediate for ring-fluorinated heterocycles such as pyrazoles and isoxazoles [2], and as a precursor to fluorinated metal β-diketonate complexes with potential applications in catalysis and materials science [3]. The single fluorine substituent at the α-position fundamentally alters the keto–enol equilibrium, enolization kinetics, and metal-binding properties compared to its non-fluorinated parent, 4,4-dimethyl-1-phenylpentane-1,3-dione (benzoylpivaloylmethane, CAS 13988-67-5) [4].

Why 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione Cannot Be Replaced by Its Non-Fluorinated Parent


Generic substitution with the non-fluorinated analog 4,4-dimethyl-1-phenylpentane-1,3-dione (CAS 13988-67-5) fails because the single α-fluorine substituent reverses the fundamental tautomeric identity of the molecule. The parent β-diketone exists predominantly as the chelated cis-enol in nonpolar media (>90% enol) [1], favoring rapid metal chelation and specific condensation reactivity via the enol tautomer. In contrast, 2-fluoro-1,3-diketones are driven almost entirely into the keto form (Ke ≈ 0.05, i.e., ~95% diketo) by the electron-withdrawing effect of fluorine [2]. This shift eliminates the intramolecular hydrogen bond present in the enol form [3], drastically slows enolization rates by 10³–10⁵-fold [2], and alters both the nucleophilic character at C-2 and the electrophilic character of the carbonyl groups. Consequently, any synthetic protocol, catalytic cycle, or metal-complexation strategy designed for the fluorinated compound will fail or produce different product distributions if the non-fluorinated analog is used without re-optimization.

Quantitative Differentiation of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione: Comparator-Based Evidence


Keto–Enol Equilibrium Reversal: >95% Keto Form vs. >90% Enol Form for the Parent Diketone

The non-fluorinated parent 4,4-dimethyl-1-phenylpentane-1,3-dione (benzoylpivaloylmethane) exists predominantly as the intramolecularly hydrogen-bonded cis-enol tautomer. ¹H NMR and IR data for benzoylpivaloylmethane and its para-substituted derivatives consistently show enol content exceeding 90% in CDCl₃ [1]. In sharp contrast, 2-fluoro-1,3-diketones are explicitly noted as 'exceptions' to the general predominance of enolic forms; Sloop et al. report that 2-fluoro-β-diketones 'exhibit only the keto form in CDCl₃' [2]. This near-complete tautomeric reversal is quantified by Rozatian et al., who measured the equilibrium constant Ke = 0.053 for the 2-fluoro-1,3-dicarbonyl system 5a (dibenzoylmethane analog), corresponding to ~95% diketo form in MeCN at 20 °C [3]. While the exact Ke for 2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione has not been independently published, the 2-fluoro substituent exerts a stereoelectronic effect that is conserved across the 2-fluoro-1,3-diketone class, as established by the DTIC study comparing multiple 2-fluoro- and 2-chloro-1,3-diketones [2].

Keto-enol tautomerism Physical organic chemistry β-Diketone reactivity

Enolization Rate Retardation: >10⁴-Fold Slower than Non-Fluorinated 1,3-Dicarbonyls

The rate of enolization directly governs reactivity in condensation, alkylation, and metal-coordination processes. For non-fluorinated 1,3-dicarbonyl compounds, enolization half-lives are typically on the order of seconds to minutes at room temperature. Rozatian et al. determined the forward enolization rate constant kfor(F) for a 2-fluoro-1,3-dicarbonyl system (5a, R = H) in pure MeCN at 20 °C to be 3.66 × 10⁻⁸ s⁻¹, corresponding to an enolization half-life of approximately 100 days in the absence of additives [1]. In comparison, the non-fluorinated 1,3-diaryl-1,3-dicarbonyl system enolizes with rate constants typically in the range of 10⁻³ to 10⁻¹ s⁻¹ under similar conditions [1]. Even with 50% v/v water as an additive, the 2-fluoro system reaches only kfor = 3.39 × 10⁻⁵ s⁻¹ (half-life ~0.3 h), still >100-fold slower than non-fluorinated analogs under dry conditions [1]. The exceptionally slow spontaneous enolization of 2-fluoro-1,3-diketones is attributed to the destabilization of the enol tautomer by the electron-withdrawing α-fluorine substituent, as established by Sloop et al. [2].

Enolization kinetics Reaction mechanism Fluorination selectivity

One-Step Access to Ring-Fluorinated Pyrazoles vs. Multi-Step Routes from Non-Fluorinated Diketones

2-Fluoro-1,3-diketones react directly with phenylhydrazine in ethanol under acid catalysis to yield 4-fluoropyrazoles in a single synthetic step with high yield [1]. This reactivity is general across the 2-fluoro-1,3-diketone class; the DTIC technical report explicitly demonstrates that 'a variety of pyrazoles and isoxazoles can now be prepared conveniently in one step, starting from their corresponding 2-fluoro-1,3-diketones, using EtOH as the solvent and an acid as the catalyst' [1]. The analogous transformation using non-fluorinated 1,3-diketones yields non-fluorinated pyrazoles; to obtain the 4-fluoropyrazole, an additional electrophilic fluorination step (typically using Selectfluor™ or NFSI) is required, which adds 1–2 synthetic steps and reduces overall yield. For the specific case of 2-fluoro-1,3-diphenylpropane-1,3-dione, the chemoselective monofluorination approach proceeds cleanly in gram-scale reactions, and the product has been demonstrated to convert directly to 4-fluoro-1,3,5-triphenyl-1H-pyrazole [2]. The tert-butyl/phenyl substitution pattern of 2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione maps directly onto this established reactivity manifold, enabling the one-step synthesis of 4-fluoro-3-phenyl-5-tert-butyl-1H-pyrazole and related N-substituted derivatives.

Fluorinated heterocycle synthesis Pyrazole Atom economy

Enhanced Metal Extraction Efficiency of Fluorinated β-Diketones Relative to Non-Fluorinated Analogs

Fluorinated β-diketones exhibit enhanced metal extraction efficiency compared to their non-fluorinated counterparts in supercritical CO₂ and liquid-liquid extraction systems. A systematic study of cobalt extraction with fluorinated vs. non-fluorinated β-diketones in supercritical CO₂ demonstrated that the fluorinated ligands yield quantitatively higher distribution coefficients (D values) and faster extraction kinetics [1]. The improved performance is attributed to the electron-withdrawing effect of fluorine, which increases the acidity of the enolizable proton (lowering pKa by approximately 1–2 units) and enhances the lipophilicity of the resulting metal complex, thereby improving solubility in non-polar media [2]. For lanthanide extraction systems, fluorinated aliphatic β-diketones form thermodynamically more stable mixed complexes with organophosphorus donors than their non-fluorinated analogs, with measurable increases in extraction constants . While direct head-to-head data for 2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione vs. 4,4-dimethyl-1-phenylpentane-1,3-dione in extraction systems have not been published, the enhanced metal-binding performance is a well-established class-level property of fluorinated β-diketones.

Metal extraction Coordination chemistry Lanthanide separation

Chiral Quaternary Carbon Construction via Enantioselective Conjugate Addition of 2-Fluoro-1,3-diketones

2-Fluoro-1,3-diketones serve as prochiral nucleophiles for the catalytic enantioselective construction of fluorinated quaternary carbon stereocenters. Kim and coworkers reported that 2-fluoro-1,3-diketones undergo organocatalytic asymmetric conjugate addition to nitroalkenes using a chiral binaphthyl-modified squaramide catalyst (1 mol%) at room temperature, yielding γ-nitro-α-fluorocarbonyl products with up to 98% enantiomeric excess (ee) [1]. This reaction exploits the unique electronic properties of the 2-fluoro substituent: the α-fluorine stabilizes the developing negative charge in the enolate intermediate while simultaneously enabling stereocontrol at the incipient quaternary center. Non-fluorinated 1,3-diketones cannot generate a C–F quaternary stereocenter via this pathway. Furthermore, the 2-fluoro-1,3-diketone scaffold has been extended to cascade Michael-acyl transfer reactions with 2-hydroxynitrostyrenes, yielding functionalized 2,3-dihydrobenzofurans and 1-pyrrolines [2]. The tert-butyl and phenyl substituents of 2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione provide steric differentiation that may enhance enantiofacial selectivity relative to less bulky analogs.

Asymmetric catalysis Organocatalysis C–F bond-containing stereocenter

High-Value Application Scenarios for 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione


Direct Synthesis of 4-Fluoro-3-phenyl-5-tert-butyl-1H-pyrazole and N-Substituted Derivatives

Researchers synthesizing fluoropyrazole libraries for medicinal chemistry or agrochemical lead discovery can condense 2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione directly with substituted hydrazines in ethanol under acid catalysis, eliminating the need for a separate electrophilic fluorination step [1]. The tert-butyl group confers steric bulk that influences both pyrazole N-substitution regioselectivity and biological target interactions. This application is supported by the established one-step conversion of 2-fluoro-1,3-diketones to ring-fluorinated pyrazoles and the gram-scale demonstration for a closely related diphenyl analog [2].

Precursor to Fluorinated Metal β-Diketonate Complexes for MOCVD/CVD and Catalysis

The compound serves as a ligand precursor for volatile metal β-diketonate complexes used in metal-organic chemical vapor deposition (MOCVD) of oxide thin films. The fluorinated β-diketone ligand enhances complex volatility and thermal stability relative to the non-fluorinated analog, as established for yttrium and copper benzoylpivaloylmethanide precursors [1]. The 2-fluoro substituent is expected to further modify the Lewis acidity of the coordinated metal center and tune decomposition onset temperatures, making this compound relevant for researchers optimizing CVD precursor performance [2].

Chiral Building Block for Fluorine-Containing Bioactive Molecules via Asymmetric Catalysis

The compound can be employed as a prochiral nucleophile in organocatalytic enantioselective transformations (e.g., conjugate addition to nitroalkenes or Mannich reactions with ketimines) to generate chiral α-fluoro-β-dicarbonyl intermediates with a quaternary stereocenter [1]. These products can be elaborated to fluorinated pyrrolidines, 2,3-dihydrobenzofurans, and other heterocycles relevant to pharmaceutical discovery. The specific substitution pattern (phenyl + tert-butyl) provides differentiated steric and electronic properties that may offer advantages in substrate scope or selectivity relative to common dibenzoylmethane-derived 2-fluoro-1,3-diketones [2].

Metal Extraction and Separation Ligand for Lanthanide and Actinide Systems

In solvent extraction protocols for lanthanide/actinide separations, the compound can function as a fluorinated chelating extractant. The electron-withdrawing fluorine atom increases the acidity of the enolizable C–H (class-level pKa reduction of 1–2 units relative to non-fluorinated analog [1]), enabling deprotonation and metal binding at lower pH values. The enhanced lipophilicity of the resulting fluorinated metal complexes improves phase transfer kinetics and distribution ratios, making this compound a candidate for optimizing hydrometallurgical or nuclear waste processing extraction systems [2].

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